N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N2-(4-chlorobenzyl)-N2-(methylsulfonyl)-N1-(4-pyridinylmethyl)glycinamide often involves multi-step chemical reactions that may include the use of directing groups, such as glycinamide hydrochloride, to facilitate specific bond formations. For example, glycinamide hydrochloride has been used as an inexpensive and commercially available transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, leading to the efficient synthesis of various benzylbenzaldehydes with different functional groups (Wen & Li, 2020).
Molecular Structure Analysis
The molecular structure of compounds containing sulfonyl and pyridine units, similar to the one , can be characterized by various spectroscopic techniques, including SCXRD, FT-Raman, FT-IR, and NMR. For instance, the structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine was authenticated through detailed spectroscopic studies, which revealed features such as CH⋯O and π···π interactions (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through various reactions, including three-component coupling reactions, which have been demonstrated to efficiently produce cyclic N-sulfonylamidines. These reactions involve the formation of multiple bonds and functional groups, showcasing the compound's versatile reactivity (Yao & Lu, 2011).
Physical Properties Analysis
The physical properties, such as thermal stability and ionic conductivity, of related compounds can be significantly influenced by their molecular composition. For example, a ternary mixture containing N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide showed improved thermal stability and ionic conductivity, which are critical physical properties for various applications (Shin & Cairns, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be assessed through computational studies and reactivity parameters like molecular electrostatic potential (MEP), average local ionization energies (ALIE), and Fukui indices. These parameters provide insights into the molecule's behavior in chemical reactions and its interactions with other molecules (Murthy et al., 2019).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-24(22,23)20(11-14-2-4-15(17)5-3-14)12-16(21)19-10-13-6-8-18-9-7-13/h2-9H,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYGFPXRYNFRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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